

Benchmarking ART0380's Potency Against First-Generation ATR Inhibitors: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of **ART0380**, a novel Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with first-generation ATR inhibitors. The information presented herein is based on publicly available preclinical and clinical data.

Introduction

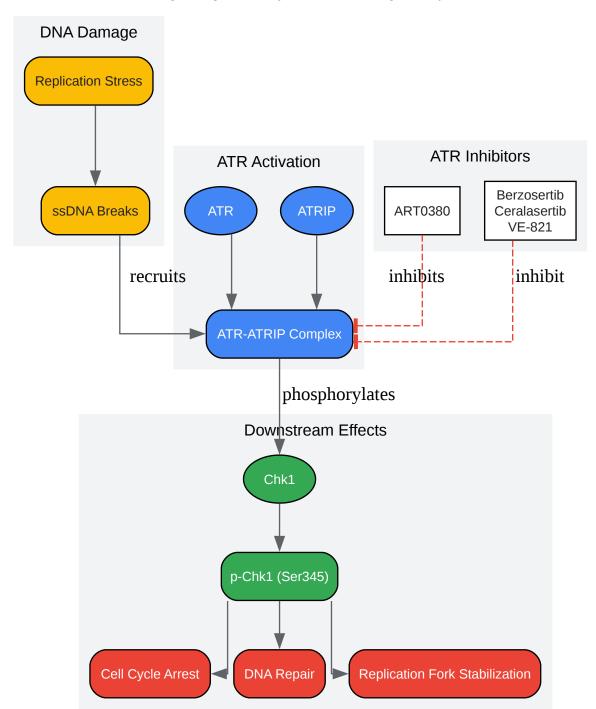
ATR is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2][3][4] In many cancer cells, there is an increased reliance on the ATR signaling pathway for survival, making it an attractive target for therapeutic intervention. **ART0380** is a potent and selective ATR inhibitor with the potential to be a best-inclass therapeutic.[5][6] This guide benchmarks the potency of **ART0380** against established first-generation ATR inhibitors: Berzosertib (M6620, VE-822, VX-970), Ceralasertib (AZD6738), and VE-821.

Core Signaling Pathway: ATR Activation and Function

Upon DNA damage, particularly single-stranded DNA (ssDNA) breaks that occur during replication stress, ATR is activated. It then phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. Inhibition of ATR abrogates these critical cellular processes, leading



to the accumulation of DNA damage and ultimately, cell death, especially in cancer cells with existing DDR defects.



ATR Signaling Pathway in DNA Damage Response

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ATR Signaling Pathway and Inhibition

Data Presentation: Potency Comparison

The following tables summarize the biochemical and cellular potency of **ART0380** and first-generation ATR inhibitors. It is important to note that the data is compiled from various sources, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: Biochemical Potency of ATR Inhibitors (Cell-

Free Assavs)

Inhibitor	Target	IC50 (nM)	Ki (nM)	Assay Type
ART0380	ATR-ATRIP complex	51.7[7]	-	Enzymatic Assay[7]
Ceralasertib (AZD6738)	ATR	1[8][9]	-	Biochemical Assay[10]
VE-821	ATR	26[5][11]	13[5][11]	ATP-competitive inhibitor assay[5]
Berzosertib (VX- 970)	ATR	-	-	-

Table 2: Cellular Potency of ATR Inhibitors



Inhibitor	Cell Line	IC50 (nM)	Assay Type
Ceralasertib (AZD6738)	Various	74 (p-Chk1 inhibition) [12]	Cellular p-Chk1 Inhibition[10]
Berzosertib (VX-970)	HT-29	19[10]	Cell Viability[10]
Cal-27	285[13]	Cell Viability (Resazurin Assay)[13]	
FaDu	252[13]	Cell Viability (Resazurin Assay)[13]	
VE-821	-	800 (H2AX cell growth)[11]	Cell Growth Inhibition[11]

Experimental Protocols

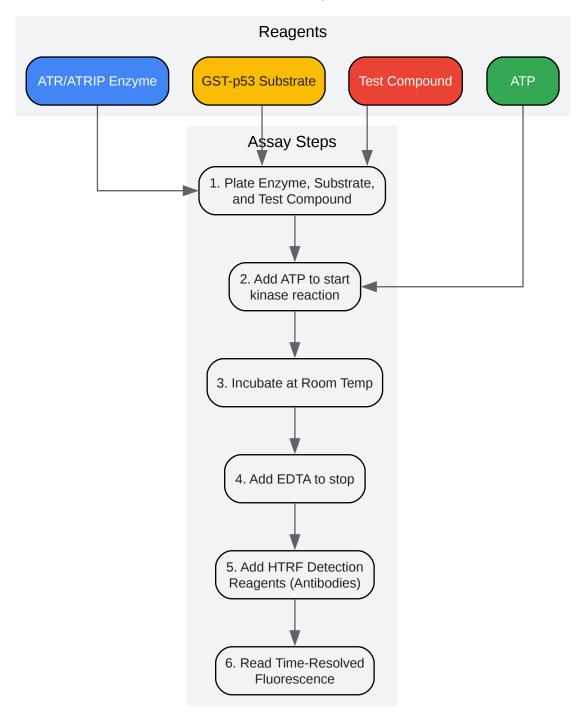
Detailed methodologies for the key experiments cited are crucial for interpreting the potency data.

Biochemical ATR Kinase Inhibition Assay (HTRF)

This assay quantitatively measures the direct inhibition of ATR kinase activity in a cell-free system.

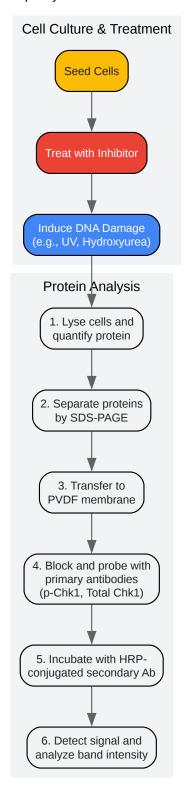


HTRF Kinase Assay Workflow





Chk1 Phosphorylation Western Blot Workflow



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